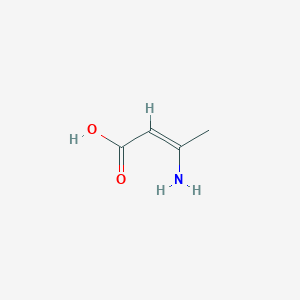

3-Aminocrotonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-aminobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVYVZLTGQVOPX-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Characteristics of 3-Aminocrotonic Acid

This technical guide provides a comprehensive overview of the structural characteristics of this compound, a molecule of interest in organic synthesis and drug development. The guide details its chemical and physical properties, isomeric forms, and spectroscopic data. Furthermore, it outlines experimental protocols for its synthesis and characterization.

Core Structural and Physical Properties

This compound, systematically named (Z)-3-aminobut-2-enoic acid, is a β-amino α,β-unsaturated carboxylic acid.[1] Its structure is characterized by a four-carbon chain with a double bond between the second and third carbons. An amino group is attached to the third carbon, and a carboxylic acid group is at the first carbon. The (Z)-isomer is the more stable and common form.[2]

The key functional groups, the amino group (-NH2) and the carboxylic acid group (-COOH), dictate the molecule's chemical reactivity and physical properties. The presence of these groups alongside a carbon-carbon double bond creates a conjugated system, influencing its electronic properties.[1]

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C4H7NO2[2] |

| Molecular Weight | 101.10 g/mol [2] |

| IUPAC Name | (Z)-3-aminobut-2-enoic acid[2] |

| Synonyms | beta-Aminocrotonic acid, 3-Amino-2-butenoic acid[2] |

| CAS Number | 21112-45-8 |

Isomerism and Tautomerism

This compound exhibits both geometric isomerism and tautomerism.

-

Geometric Isomerism: The presence of the C=C double bond allows for the existence of (E) and (Z) isomers. The (Z)-isomer, where the amino group and the carboxylic acid group are on the same side of the double bond, is generally the more stable form.[1] The energy barrier for interconversion between the (E) and (Z) forms in related systems is significant, suggesting that the isomers are stable at room temperature.[1]

-

Tautomerism: this compound can exist in equilibrium between two tautomeric forms: the enamine and the imine. The enamine form is generally more stable due to the conjugation of the nitrogen lone pair with the double bond and the carbonyl group.[1]

Quantitative Structural Data

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectra for this compound are not widely published. However, data for its methyl and ethyl esters provide insight into the expected chemical shifts.

Table 2: 1H and 13C NMR Data for Alkyl 3-Aminocrotonates

| Compound | Proton (1H) | Chemical Shift (ppm) | Carbon (13C) | Chemical Shift (ppm) |

| Methyl 3-aminocrotonate | =CH | ~4.52 | C=O | ~170 |

| -OCH3 | ~3.64 | C-NH2 | ~160 | |

| -CH3 | ~1.90 | =CH | ~84 | |

| -NH2 | Not always observed | -OCH3 | ~50 | |

| -CH3 | ~20 | |||

| Ethyl 3-aminocrotonate | =CH | ~4.30 | C=O | ~170.5 |

| -OCH2CH3 | ~3.90 (q) | C-NH2 | ~160.6 | |

| -CH3 | ~1.71 | =CH | ~83.7 | |

| -OCH2CH3 | ~1.06 (t) | -OCH2CH3 | ~58.6 | |

| -NH2 | ~7.62 | -CH3 | ~22.2 | |

| -OCH2CH3 | ~14.8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

For this compound, the proton of the carboxylic acid would be expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The other proton and carbon chemical shifts would be similar to those of the esters.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Stretching | 3500 - 3300 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Alkene) | Stretching | 1680 - 1620 |

| N-H (Amine) | Bending | 1650 - 1580 |

| C-N | Stretching | 1350 - 1000 |

Experimental Protocols

Synthesis of Ethyl 3-Aminocrotonate

A common precursor to this compound is its ethyl ester, which can be synthesized from ethyl acetoacetate and an ammonia source.

Materials:

-

Ethyl acetoacetate

-

Ammonium acetate

-

Methanol

-

Dichloromethane

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve ammonium acetate (3.0 equivalents) in methanol.

-

Add ethyl acetoacetate (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for approximately 20 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer three times with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield ethyl 3-aminocrotonate.

Hydrolysis of Ethyl 3-Aminocrotonate to this compound

The hydrolysis of the ethyl ester to the carboxylic acid can be achieved under basic conditions.

Materials:

-

Ethyl 3-aminocrotonate

-

Sodium hydroxide (or other suitable base)

-

Water

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

pH indicator paper or pH meter

Procedure:

-

Dissolve ethyl 3-aminocrotonate in a mixture of water and a co-solvent like ethanol in a round-bottom flask.

-

Add a stoichiometric excess of sodium hydroxide (e.g., 1.1 to 1.5 equivalents).

-

Heat the mixture to reflux and maintain for a period sufficient to complete the hydrolysis (monitoring by TLC is recommended).

-

After cooling to room temperature, carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.

-

The product, this compound, may precipitate upon neutralization or can be isolated by evaporation of the solvents and subsequent purification, for example, by recrystallization.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the structural characteristics of this compound for professionals in research and drug development. Further experimental and computational studies would be beneficial to fully elucidate its properties.

References

An In-depth Technical Guide to (Z)-3-Aminobut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-aminobut-2-enoic acid, a vinylogous amino acid, presents a unique structural motif with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core properties, including physicochemical characteristics, and discusses the biological significance of related aminobutenoic acid derivatives. Due to the limited availability of experimental data for this specific isomer, this document combines reported data, predicted values, and contextual information from analogous compounds to offer a thorough resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of (Z)-3-aminobut-2-enoic acid are summarized below. It is important to note that several of these values are predicted through computational models due to a lack of extensive experimental validation in the available literature.

Table 1: Physicochemical Data for (Z)-3-Aminobut-2-enoic Acid

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | [1][2] |

| Molecular Weight | 101.10 g/mol | [1][2] |

| CAS Number | 21112-45-8 | [1][2] |

| Appearance | Not Reported | |

| Melting Point | 70-71 °C (Predicted, in Methanol) | [2] |

| Boiling Point | 232.7 ± 23.0 °C (Predicted) | [2] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | Not Experimentally Determined | |

| Solubility | Not Experimentally Determined | |

| LogP | Not Experimentally Determined |

Synthesis and Experimental Protocols

Below is a generalized workflow for a potential synthesis:

Caption: Hypothetical synthesis workflow for (Z)-3-aminobut-2-enoic acid.

Experimental Considerations:

-

Reaction Conditions: The condensation reaction would likely require a suitable solvent and potentially a catalyst to drive the formation of the enamine. The subsequent hydrolysis would need to be carefully controlled to avoid side reactions.

-

Stereoselectivity: Achieving high stereoselectivity for the (Z)-isomer may require specific reaction conditions or the use of stereodirecting catalysts.

-

Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography to isolate the desired compound from starting materials, byproducts, and any (E)-isomer that may have formed.

Spectroscopic Data

Experimentally obtained spectroscopic data for (Z)-3-aminobut-2-enoic acid is not currently available in public databases. Researchers interested in this molecule would need to perform their own spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and purity. For reference, commercial suppliers of the related compound, Methyl (Z)-3-aminobut-2-enoate, may offer spectroscopic data for their products.[3][4]

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of (Z)-3-aminobut-2-enoic acid are not reported in the available literature. However, the broader class of aminobutenoic acid derivatives has been investigated for various biological effects. For instance, certain derivatives of 2-aminothiophenes, which share some structural similarities, have been explored as allosteric enhancers of the A1 adenosine receptor.[5] Additionally, other modified amino acid structures have been investigated for their potential as anticancer and anti-inflammatory agents.[6][7][8]

It is important to emphasize that these activities are reported for related but distinct molecular scaffolds. Any investigation into the biological effects of (Z)-3-aminobut-2-enoic acid would require dedicated experimental evaluation.

A generalized workflow for screening the biological activity of a novel compound like (Z)-3-aminobut-2-enoic acid is depicted below.

Caption: General workflow for the biological screening of a novel chemical entity.

Conclusion

(Z)-3-aminobut-2-enoic acid is a molecule of interest with a foundation of predicted physicochemical properties. However, a significant gap exists in the experimental validation of these properties and in the exploration of its potential biological activities. This guide serves as a foundational resource, summarizing the available information and highlighting the areas where further research is required. The provided hypothetical synthesis and screening workflows offer a roadmap for researchers aiming to investigate this compound in greater detail. Future studies are essential to unlock the full potential of (Z)-3-aminobut-2-enoic acid in drug discovery and materials science.

References

- 1. 3-Aminobut-2-enoic acid | C4H7NO2 | CID 53411707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 21731-17-9|(Z)-Methyl 3-aminobut-2-enoate|BLD Pharm [bldpharm.com]

- 5. Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases [mdpi.com]

An In-Depth Technical Guide to the Enamine-Imine Tautomerism of 3-Aminocrotonic Acid for Researchers and Drug Development Professionals

Introduction

3-Aminocrotonic acid and its ester derivatives are pivotal building blocks in synthetic organic chemistry, most notably for their role as precursors in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. A fundamental chemical property governing the reactivity and application of these molecules is the tautomeric equilibrium between their enamine and imine forms. This technical guide provides a comprehensive overview of the enamine-imine tautomerism of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Concepts of Enamine-Imine Tautomerism

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in equilibrium and are readily interconvertible. The enamine-imine tautomerism is analogous to the more commonly known keto-enol tautomerism.[1] It involves the migration of a proton from the α-carbon to the nitrogen atom, accompanied by a shift of the double bond from C=C to C=N.

For this compound, the equilibrium exists between the (Z)-3-aminobut-2-enoic acid (the enamine tautomer) and the less stable 3-iminobutanoic acid (the imine tautomer). The enamine form is generally more stable and predominant due to the formation of a conjugated system involving the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group.[2] This extended conjugation leads to electron delocalization, which stabilizes the molecule.

Factors Influencing the Tautomeric Equilibrium:

-

Electronic Effects: The presence of electron-withdrawing groups on the carbon skeleton can influence the stability of the tautomers.

-

Steric Effects: Bulky substituents on the nitrogen or the carbon backbone can shift the equilibrium.

-

Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium by differentially solvating the more polar imine and the less polar enamine tautomers. Hydrogen bonding interactions with the solvent also play a crucial role.

-

Temperature: Changes in temperature can shift the equilibrium position based on the thermodynamic parameters (enthalpy and entropy) of the tautomerization.

-

pH (Acid/Base Catalysis): The interconversion between enamine and imine tautomers is often catalyzed by both acids and bases.[3]

Quantitative Data on Tautomeric Equilibrium

While the qualitative principle that the enamine tautomer of β-amino α,β-unsaturated carbonyl compounds is generally favored is well-established, specific quantitative data for this compound itself is not extensively reported in the literature. However, studies on analogous systems provide valuable insights into the position of the equilibrium.

| Compound/System | Solvent | Tautomer Ratio (Enamine:Imine) | Method of Determination | Reference |

| 2-, 3-, and 4-phenacylpyridines | Aqueous Solution | Ketoimine > Enamine > Enol | Spectrophotometry and Kinetic Measurements | [4] |

| Chiral Isoxazoline Derivative | Ethanol-TEA | 64.5% Enamine at equilibrium | HPLC | [5] |

| Condensation product of gossypol with 4-aminoantipyrine | Chloroform-d | Predominantly Imine form | 1H NMR | [6] |

| Condensation product of gossypol with 4-aminoantipyrine | DMSO-d6 | Predominantly Enamine form | 1H NMR | [6] |

| Condensation product of propanal with 4-aminobenzoic acid | Ethanol | Shifted toward the Imine form | 13C NMR and HSQC | [3] |

Experimental Protocols

Synthesis of Methyl 3-Aminocrotonate

A common laboratory-scale synthesis involves the reaction of methyl acetoacetate with ammonia.[2]

Materials:

-

Methyl acetoacetate

-

Aqueous ammonia (25%)

-

Methanol (optional, as solvent)

-

Ice bath

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine methyl acetoacetate and methanol (if used as a solvent).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add aqueous ammonia to the cooled and stirred solution. The molar ratio of ammonia to methyl acetoacetate can be varied, but a ratio of 1.4 to 4.0 has been reported to be effective.[2]

-

Continue stirring at low temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate as white crystals. The crystals can be collected by filtration, washed with cold solvent, and dried.

Spectroscopic Analysis of Tautomerism

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.[7]

General Protocol:

-

Sample Preparation: Prepare a solution of this compound or its ester derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a known concentration (typically 5-20 mg/mL).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Key parameters to consider are:

-

Temperature: The tautomeric equilibrium can be temperature-dependent, so maintain a constant and known temperature.

-

Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure accurate integration of the signals.

-

-

Spectral Analysis:

-

Identify the distinct signals corresponding to each tautomer. For the enamine tautomer of ethyl 3-aminocrotonate, characteristic signals include the vinyl proton (=CH-), the NH₂ protons, and the methyl and ethyl group protons. The imine tautomer would show different chemical shifts, particularly for the protons on the α-carbon.

-

Integrate the area of a well-resolved signal for each tautomer.

-

-

Quantification: Calculate the molar ratio of the tautomers from the ratio of the integrated signal areas, taking into account the number of protons giving rise to each signal. The equilibrium constant (K_T = [Enamine]/[Imine]) can then be determined.

2. UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria if the tautomers have distinct absorption spectra.

General Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in the solvent of interest.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range.

-

Data Analysis:

-

Identify the absorption maxima (λ_max) corresponding to each tautomer. The enamine tautomer, with its extended conjugation, is expected to have a different λ_max compared to the imine tautomer.

-

By applying Beer-Lambert law and assuming the observed absorbance is a sum of the absorbances of the individual tautomers, the concentration and thus the ratio of the tautomers can be determined. This often requires knowledge of the molar absorptivity of at least one of the pure tautomers, which can be challenging to obtain.

-

Computational Chemistry Methods

Computational methods, such as Density Functional Theory (DFT), are valuable for investigating the relative stabilities of tautomers and the effect of solvents.

General Protocol:

-

Structure Optimization: Build the 3D structures of both the enamine and imine tautomers of this compound. Perform geometry optimization calculations using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[8]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculations: Calculate the electronic energies of the optimized tautomers. The difference in these energies provides the relative stability in the gas phase.

-

Solvent Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).[9] Perform geometry optimizations and energy calculations in the presence of the desired solvent.

-

Analysis: Compare the relative energies of the tautomers in the gas phase and in different solvents to understand the influence of the solvent on the tautomeric equilibrium.

Role in Drug Development: The Hantzsch Dihydropyridine Synthesis

The enamine tautomer of 3-aminocrotonate esters is a crucial intermediate in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs).[10][11] DHPs are a major class of calcium channel blockers used in the treatment of hypertension and angina, including drugs like nifedipine, amlodipine, and felodipine.

Logical Workflow: Hantzsch Synthesis of Nifedipine

References

- 1. researchgate.net [researchgate.net]

- 2. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. earthlinepublishers.com [earthlinepublishers.com]

- 9. [Five-ring analogs of nifedipine. 3. Synthesis and reactions of 1,4-dihydropyridines with 4-(4-nitro-5-imidazolyl)-substituents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

An In-Depth Technical Guide to Beta-Aminocrotonic Acid: Synonyms, Identifiers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-aminocrotonic acid, a fascinating and versatile molecule, holds considerable interest within the scientific community, particularly in the realms of organic synthesis and drug discovery. As a β-amino acid, it serves as a valuable building block for the synthesis of more complex molecules, including peptidomimetics and various heterocyclic compounds. Its unique structural features, including the presence of both an amino group and a carboxylic acid functionality in a specific arrangement, impart upon it distinct chemical reactivity and biological potential.

This technical guide provides a comprehensive overview of beta-aminocrotonic acid, detailing its various synonyms and chemical identifiers for unambiguous referencing. Furthermore, it presents a detailed experimental protocol for its synthesis, offering researchers a practical foundation for their work. While specific signaling pathways involving beta-aminocrotonic acid are not yet well-defined in publicly available literature, its role as a precursor to biologically active molecules underscores its importance in the development of novel therapeutics.

Chemical Synonyms and Identifiers

For clarity and precision in research and communication, a thorough understanding of the various names and identifiers for beta-aminocrotonic acid is essential. The following tables summarize the key synonyms and quantitative data associated with this compound.

Table 1: Synonyms for Beta-Aminocrotonic Acid

| Synonym | Source |

| 3-Aminobut-2-enoic acid | PubChem[1], ChemBK[2] |

| (Z)-3-Aminobut-2-enoic acid | PubChem |

| 3-Amino-2-butenoic acid | PubChem[1] |

| β-Aminocrotonic acid | - |

Table 2: Chemical Identifiers for Beta-Aminocrotonic Acid

| Identifier | Value | Source |

| CAS Number | 21112-45-8 | PubChem[1], ChemBK[2] |

| PubChem CID | 53411707 | PubChem[1] |

| Molecular Formula | C4H7NO2 | PubChem[1], ChemBK[2] |

| Molecular Weight | 101.10 g/mol | PubChem[1] |

| IUPAC Name | 3-aminobut-2-enoic acid | PubChem[1] |

| InChI | InChI=1S/C4H7NO2/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H,6,7) | PubChem[1] |

| InChIKey | UKVYVZLTGQVOPX-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(=CC(=O)O)N | PubChem[1] |

Experimental Protocol: Synthesis of Beta-Aminocrotonic Acid

The synthesis of beta-aminocrotonic acid can be achieved through a two-step process involving the formation of its ethyl ester, ethyl 3-aminobut-2-enoate, followed by hydrolysis. This method utilizes readily available starting materials.

Step 1: Synthesis of Ethyl 3-aminobut-2-enoate

This step involves the reaction of ethyl acetoacetate with ammonia.

Materials:

-

Ethyl acetoacetate

-

Aqueous ammonia (25% solution)

-

Isopropanol (optional, as solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

Procedure:

-

In a well-ventilated fume hood, combine ethyl acetoacetate and an excess of aqueous ammonia in a round-bottom flask. The reaction can be performed at room temperature.

-

Stir the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the excess ammonia and any solvent can be removed under reduced pressure.

-

The resulting crude ethyl 3-aminobut-2-enoate can be purified by distillation or used directly in the next step.

Step 2: Hydrolysis of Ethyl 3-aminobut-2-enoate to Beta-Aminocrotonic Acid

This step involves the hydrolysis of the ester to the carboxylic acid.

Materials:

-

Ethyl 3-aminobut-2-enoate (from Step 1)

-

Aqueous sodium hydroxide (NaOH) or other suitable base

-

Hydrochloric acid (HCl) or other suitable acid for neutralization

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Ice bath

Procedure:

-

Dissolve the crude or purified ethyl 3-aminobut-2-enoate in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature. The hydrolysis can be monitored by TLC by observing the disappearance of the starting ester.

-

Once the hydrolysis is complete, cool the reaction mixture in an ice bath.

-

Carefully neutralize the solution by the dropwise addition of hydrochloric acid until the isoelectric point of beta-aminocrotonic acid is reached, leading to its precipitation.

-

Collect the precipitated beta-aminocrotonic acid by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the final product.

Biological Activity and Potential Applications

While specific signaling pathways directly modulated by beta-aminocrotonic acid are not extensively documented, the broader class of β-amino acids exhibits a wide range of biological activities. They are recognized as important building blocks in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. The incorporation of β-amino acid moieties can have a significant impact on drug design, potentially enhancing the therapeutic properties of various compounds.[3]

Furthermore, heterocyclic compounds containing β-amino acid motifs have shown promise as agonists or antagonists of various receptors, including those involved in neurotransmission.[3] This suggests that derivatives of beta-aminocrotonic acid could be explored for their potential to modulate a variety of biological processes. Their application in the development of novel therapeutics, including anticancer and antimicrobial agents, is an active area of research.[3]

Visualizations

Synthesis Workflow of Beta-Aminocrotonic Acid

The following diagram illustrates the two-step synthesis of beta-aminocrotonic acid from ethyl acetoacetate.

Caption: A workflow diagram illustrating the synthesis of beta-aminocrotonic acid.

Conclusion

Beta-aminocrotonic acid is a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed summary of its key identifiers and a practical protocol for its synthesis. While its direct biological roles are still under investigation, its utility as a precursor for a wide range of biologically active compounds makes it a valuable tool for researchers in drug development. Future studies elucidating the specific signaling pathways and molecular targets of beta-aminocrotonic acid and its derivatives will undoubtedly open up new avenues for therapeutic innovation.

References

3-Aminocrotonic Acid: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocrotonic acid, systematically known as (Z)-3-aminobut-2-enoic acid, is a beta-amino acid that has garnered interest in the scientific community. While direct and extensive research on its biological activity remains somewhat limited, compelling evidence from studies on its structural isomer, cis-4-aminocrotonic acid (CACA), strongly suggests a potential role as a modulator of the GABAergic system. This technical guide provides an in-depth overview of the current understanding of this compound's potential biological activity, focusing on its likely interaction with GABA receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Core Concepts: The GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system. GABA receptors are broadly classified into two main types: GABAA and GABAB receptors. GABAA receptors are ionotropic, ligand-gated chloride ion channels, while GABAB receptors are metabotropic G-protein coupled receptors.[1] A subclass of GABAA receptors, formerly known as GABAC receptors and now classified as GABAA-ρ receptors, are homopentameric channels composed of ρ subunits.[2] These receptors are characterized by their high affinity for GABA, slower activation and deactivation kinetics, and resistance to desensitization compared to other GABAA receptors.[3]

Potential Biological Activity of this compound

Direct studies on the biological activity of this compound are not extensively reported in the literature. However, its structural isomer, cis-4-aminocrotonic acid (CACA), is a well-characterized selective partial agonist of the GABAA-ρ receptor.[4][5] This relationship suggests that this compound may also exhibit activity at GABA receptors, potentially as an agonist or modulator.

Quantitative Data Summary

The following table summarizes the available quantitative data for cis-4-aminocrotonic acid (CACA), which serves as a proxy for the potential activity of this compound.

| Compound | Receptor Target | Assay Type | Measured Value | Organism/System | Reference |

| cis-4-Aminocrotonic acid (CACA) | GABAA-ρ (formerly GABAC) | Electrophysiology | EC50 ≈ 1-5 µM | Mouse Superior Colliculus Cells | [5] |

| cis-4-Aminocrotonic acid (CACA) | GABAA-ρ (formerly GABAC) | Chloride Influx Assay | Induces Cl- influx | Primary cultures of neocortical neurons and cerebellar granule cells | [4] |

| cis-4-Aminocrotonic acid (CACA) | GABA Uptake | [3H]GABA Uptake Assay | 25% inhibition at high concentrations | Neocortical neurons | [4] |

Signaling Pathways and Experimental Workflows

GABAA-ρ Receptor Signaling Pathway

Activation of the GABAA-ρ receptor by an agonist, such as potentially this compound, leads to the opening of its integral chloride ion channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[2]

Caption: GABAA-ρ Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

A common method to assess the binding of a compound to a receptor is a competitive radioligand binding assay. This workflow outlines the key steps for determining the affinity of a test compound, such as this compound, for the GABAA receptor.[6]

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Electrophysiological Recording

Whole-cell patch-clamp recording is a powerful technique to directly measure the functional effects of a compound on ion channels like the GABAA receptor. This workflow illustrates the process of assessing the agonistic activity of this compound.[7]

Caption: Electrophysiological Recording Workflow.

Experimental Protocols

Radioligand Binding Assay for GABAA Receptor

Objective: To determine the binding affinity of this compound for the GABAA receptor.

Materials:

-

Rat brain tissue (cortex or cerebellum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radiolabeled GABAA agonist (e.g., [3H]muscimol)

-

Unlabeled GABA (for determining non-specific binding)

-

Test compound: this compound

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Assay: In a series of tubes, incubate the prepared membranes with a fixed concentration of the radiolabeled agonist and varying concentrations of this compound. Include control tubes with only the radioligand (total binding) and with the radioligand and a high concentration of unlabeled GABA (non-specific binding).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[6]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of this compound on GABAA receptor-mediated currents.

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for the patch pipette (containing a high chloride concentration to observe inward currents at negative holding potentials)

-

This compound stock solution

-

Patch-clamp amplifier and data acquisition system

-

Microscope and micromanipulators

Procedure:

-

Preparation: Place the cultured neurons or brain slice in a recording chamber continuously perfused with aCSF.

-

Patching: Under visual guidance, approach a neuron with a glass micropipette filled with intracellular solution. Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Recording: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Apply this compound at various concentrations to the neuron using a perfusion system.

-

Data Acquisition: Record the transmembrane currents elicited by the application of the compound.

-

Data Analysis: Measure the peak amplitude of the induced currents at each concentration. Construct a dose-response curve by plotting the current amplitude against the drug concentration to determine the EC50 (concentration for half-maximal effect) and the maximal efficacy. Analyze the current-voltage relationship to determine the reversal potential of the current.[7]

Conclusion

While direct experimental data on the biological activity of this compound is sparse, the well-established pharmacology of its isomer, cis-4-aminocrotonic acid, provides a strong rationale for investigating its effects on the GABAergic system, particularly at GABAA-ρ receptors. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive approach for researchers and drug development professionals to explore the potential of this compound as a novel modulator of inhibitory neurotransmission. Further research is warranted to elucidate the precise molecular targets and functional consequences of this compound in the central nervous system.

References

- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABAA-rho receptor - Wikipedia [en.wikipedia.org]

- 3. GABA‐ρ receptors: distinctive functions and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to 3-Aminocrotonic Acid Derivatives and Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 3-aminocrotonic acid derivatives, focusing on their synthesis, chemical properties, and critical role as intermediates in the development of pharmacologically active compounds. We detail the primary synthetic routes, including specific experimental protocols for the preparation of key intermediates like methyl 3-aminocrotonate. The guide highlights their most significant application in the Hantzsch synthesis of 1,4-dihydropyridines, a prominent class of L-type calcium channel blockers. Quantitative pharmacological data for representative dihydropyridine drugs are presented for comparative analysis. Furthermore, the guide visualizes key synthetic workflows and the molecular mechanism of action of these final drug products, offering a valuable resource for professionals in medicinal chemistry and drug discovery.

Introduction to this compound Derivatives

This compound and its ester derivatives are versatile organic compounds characterized by a conjugated system that includes an amino group and an α,β-unsaturated carbonyl moiety.[1] This structural arrangement imparts unique reactivity, making them invaluable building blocks in organic synthesis.[1] Also known as β-enamino esters, these compounds serve as key precursors in the synthesis of a wide array of nitrogen-containing heterocyclic molecules, many of which are central to medicinal chemistry.[2]

Their most notable application is in the multi-component Hantzsch reaction, which produces 1,4-dihydropyridines (DHPs).[3] DHPs are a major class of L-type calcium channel blockers used extensively as antihypertensive and antianginal agents.[4][5] The straightforward and reliable nature of the Hantzsch synthesis allows for the creation of numerous DHP derivatives, facilitating systematic structure-activity relationship (SAR) studies.[6] This guide will explore the synthesis of these foundational derivatives and their transformation into potent cardiovascular drugs.

Core Synthesis of 3-Aminocrotonate Esters

The most common and efficient method for synthesizing 3-aminocrotonate esters is the condensation reaction between a β-keto ester, such as methyl acetoacetate or ethyl acetoacetate, and an ammonia source.[7][8] The reaction proceeds via nucleophilic addition of ammonia to the ketone's carbonyl group, followed by dehydration to form the stable enamine product.

Several variations of this method exist to optimize yield and purity:

-

Aqueous Ammonia: Reacting the β-keto ester with aqueous ammonia is a common approach.[7] Optimized procedures use water as a co-solvent or catalyst, which can accelerate the reaction and simplify processing by eliminating organic solvents.[8][9]

-

Ammonium Salts: Ammonium acetate can be used as the ammonia source, often in an organic solvent like methanol.[10]

-

Gaseous Ammonia: Bubbling ammonia gas through a cooled solution of the β-keto ester in a solvent like methanol is another effective method, often resulting in high-purity crystalline product.[11]

The workflow for this synthesis is a foundational step for more complex heterocyclic chemistry.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Aminocrotonate from Methyl Acetoacetate

This protocol is based on a common industrial method emphasizing low temperature and high purity.[7][11]

Materials:

-

Methyl acetoacetate (25 kg)

-

Methanol (20 kg for reaction, 15 kg for purification)

-

Ammonia gas

-

Ice-water bath

-

Ammoniation reactor with stirring

-

Centrifuge

-

Hot air circulating oven

Procedure:

-

Charge the ammoniation reactor with 25 kg of methyl acetoacetate and 20 kg of methanol.

-

Cool the reaction system to a temperature between 0-10°C using an ice-water bath while continuously stirring.

-

Slowly introduce ammonia gas into the mixture. Continue the introduction until a significant amount of white crystals has precipitated.

-

Stop the ammonia gas flow and allow the reaction mixture to stand under refrigeration overnight to maximize crystallization.

-

Separate the crude product by centrifuging the mixture to collect the white crystals.

-

For purification, transfer the crystals to a refining kettle and add 15 kg of methanol.

-

Heat the mixture until the crystals are completely dissolved, then cool to induce recrystallization.

-

Centrifuge the purified mixture and collect the filter cake.

-

Dry the final product in a hot air circulating oven at 50-60°C for approximately 8 hours. The expected yield is 75-85%.[7]

Application in Dihydropyridine Synthesis (Hantzsch Reaction)

The primary and most significant use of 3-aminocrotonate esters is in the Hantzsch pyridine synthesis. This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (or one equivalent of a β-keto ester and one equivalent of a β-enamino ester like methyl 3-aminocrotonate), and an ammonia source.[3][12]

The reaction reliably produces 1,4-dihydropyridine (1,4-DHP) scaffolds, which are the core structure of many blockbuster drugs.[6] Using a pre-formed enamine like methyl 3-aminocrotonate streamlines the reaction mechanism. The overall workflow involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration.

Protocol 2: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

This procedure is a generalized method for synthesizing 1,4-DHP derivatives using methyl 3-aminocrotonate.[13][14]

Materials:

-

A substituted benzaldehyde (0.1 mol)

-

An N-substituted acetoacetamide (0.1 mol)

-

Methyl 3-aminocrotonate (0.1 mol)

-

Isopropyl alcohol

-

Reflux apparatus

Procedure:

-

Prepare the requisite 2-benzylidene-3-oxobutanamide derivative by reacting the substituted benzaldehyde with the N-substituted acetoacetamide. This intermediate is the product of a Knoevenagel condensation.

-

In a round-bottom flask, dissolve the 2-benzylidene-3-oxobutanamide derivative (0.1 mol) and methyl 3-aminocrotonate (0.1 mol) in isopropyl alcohol.

-

Heat the mixture to reflux and maintain for approximately 5 hours.

-

After the reaction is complete, cool the mixture to room temperature to allow the 1,4-dihydropyridine product to crystallize.

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture (9:1).[13]

Biological Activity and Quantitative Data

The 1,4-dihydropyridine derivatives synthesized from this compound analogs are potent L-type calcium channel blockers.[4] They exhibit high selectivity for the vascular smooth muscle over cardiac tissue, making them effective vasodilators for treating hypertension and angina.[4][15] Their mechanism involves blocking the inward movement of calcium ions through voltage-gated L-type calcium channels, leading to muscle relaxation and vasodilation.[16][17]

The potency of these drugs is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.

Table 1: Comparative Pharmacological Data of Dihydropyridine Drugs

| Drug | Target/Assay | IC50 Value | pIC50 (-log IC50 M) | Reference |

| Nifedipine | Vasodilation in human forearm | 34.7 nM | 7.46 ± 0.17 | [2] |

| Angiotensin II-induced VSMC growth | 2.3 µM | 5.64 | [18] | |

| Human vascular preparations | 16.6 nM | 7.78 | [1] | |

| Felodipine | Vasodilation in human forearm | 3.39 nM | 8.47 ± 0.14 | [2] |

| Human vascular preparations | 5.01 nM | 8.30 | [1] | |

| Amlodipine | Human vascular preparations | 229 nM | 6.64 | [1] |

VSMC: Vascular Smooth Muscle Cell

As shown in the table, felodipine is a more potent vasodilator than nifedipine in the human forearm model, exhibiting a lower IC50 value.[2]

Mechanism of Action: L-Type Calcium Channel Blockade

Dihydropyridine calcium channel blockers exert their therapeutic effect by binding to the α1 subunit of the L-type voltage-gated calcium channel (Ca_v1.2) located in the plasma membrane of vascular smooth muscle cells.[10][19] This binding stabilizes the channel in an inactivated state, preventing the influx of extracellular calcium ions (Ca²⁺) that is necessary for muscle contraction.[19] The resulting decrease in intracellular Ca²⁺ leads to smooth muscle relaxation, vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[16][20]

Conclusion

This compound derivatives are foundational molecules in modern medicinal chemistry. Their straightforward synthesis and versatile reactivity provide an accessible entry point to complex and pharmacologically significant heterocyclic systems. The enduring success of the Hantzsch synthesis in producing potent 1,4-dihydropyridine calcium channel blockers underscores the critical importance of these simple enamine precursors. This guide has provided the essential synthetic protocols, quantitative activity data, and mechanistic insights to aid researchers and drug development professionals in leveraging these valuable chemical entities for future therapeutic innovations.

References

- 1. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the time courses and potencies of the vasodilator effects of nifedipine and felodipine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 7. Methyl 3-aminocrotonate | 14205-39-1 [chemicalbook.com]

- 8. Methyl 3-aminocrotonate | 14205-39-1 | Benchchem [benchchem.com]

- 9. FR2632303A1 - PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE - Google Patents [patents.google.com]

- 10. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CN114644567A - Preparation method of methyl 3-aminocrotonate - Google Patents [patents.google.com]

- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]

- 17. L-type calcium channel blocker: Significance and symbolism [wisdomlib.org]

- 18. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

3-Aminocrotonic Acid as a Potential GABA Analog: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are established therapeutic targets for a range of neurological and psychiatric disorders. The development of novel GABA analogs with distinct pharmacological profiles remains a key objective in neuroscience research. This technical guide explores the potential of 3-aminocrotonic acid as a GABA analog. Due to a lack of extensive research on its direct GABAergic activity, this document serves as a comprehensive framework for its synthesis and proposed pharmacological evaluation. It provides detailed experimental protocols for radioligand binding and electrophysiological assays to characterize its interaction with GABA receptors, particularly the GABAA subtype. Furthermore, this guide presents a workflow for screening and evaluating novel GABA analogs, alongside visualizations of the GABAergic signaling pathway. The information herein is intended to facilitate future research into this compound and its derivatives as potentially novel modulators of the GABAergic system.

Introduction to GABA and its Receptors

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, responsible for reducing neuronal excitability.[1] It exerts its effects by binding to and activating three main classes of receptors: GABAA, GABAB, and GABAC.[2]

-

GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[3] Upon GABA binding, the channel opens, allowing an influx of chloride ions, which hyperpolarizes the neuron and inhibits the generation of action potentials.[3] The GABAA receptor is a heteropentameric protein complex with multiple subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties.[4] It possesses several allosteric binding sites that are targets for various drugs, including benzodiazepines, barbiturates, and neurosteroids.[4]

-

GABAB Receptors: These are metabotropic G-protein coupled receptors that, upon activation, indirectly modulate potassium and calcium channels through second messenger systems.[2] This leads to a slower and more prolonged inhibitory effect compared to GABAA receptors.

-

GABAC Receptors: Also ionotropic chloride channels, these receptors are composed of ρ subunits and are less widespread than GABAA receptors, with a high concentration in the retina.[5] They are insensitive to typical GABAA modulators like benzodiazepines and barbiturates.[5]

The development of GABA analogs aims to create molecules with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier, and enhanced selectivity for specific GABA receptor subtypes to achieve targeted therapeutic effects with fewer side effects.

This compound: An Unexplored Potential GABA Analog

This compound, systematically named (Z)-3-aminobut-2-enoic acid, is a β-amino α,β-unsaturated carboxylic acid.[6] Its structural similarity to GABA, particularly the presence of an amino and a carboxyl group, suggests the possibility of interaction with GABA receptors. The conjugated system in its structure may influence its conformational flexibility and electronic properties, potentially leading to a unique pharmacological profile.[7]

While its methyl ester is used as an intermediate in the synthesis of pharmaceuticals like dihydropyridine calcium channel blockers, the direct biological activity of this compound as a GABA analog remains largely uninvestigated.[8]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the ammonolysis of acetoacetic esters being a common approach. The following protocol describes a general method for the synthesis of methyl 3-aminocrotonate, which can then be hydrolyzed to this compound.

Experimental Protocol: Synthesis of Methyl 3-Aminocrotonate

This protocol is adapted from established procedures for the synthesis of β-enamino esters.

Materials:

-

Methyl acetoacetate

-

Aqueous ammonia (25%) or ammonia gas

-

Methanol (optional, as solvent)

-

Ice bath

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Combine methyl acetoacetate and methanol (if used) in a reaction vessel equipped with a stirrer.

-

Cool the mixture in an ice bath to 0-10°C.

-

Slowly add aqueous ammonia or bubble ammonia gas through the stirred solution while maintaining the low temperature.

-

Continue the reaction until the precipitation of white crystals of methyl 3-aminocrotonate is observed.

-

Allow the reaction mixture to stand at a low temperature (e.g., overnight in a refrigerator) to ensure complete crystallization.

-

Collect the crystals by filtration and wash with cold methanol.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol.

Hydrolysis to this compound

The synthesized methyl 3-aminocrotonate can be hydrolyzed to this compound using standard procedures, such as treatment with aqueous acid or base, followed by neutralization to precipitate the free acid.

Proposed Pharmacological Evaluation

To characterize this compound as a potential GABA analog, a series of in vitro assays are proposed.

Radioligand Binding Assays for GABAA Receptors

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor. A competitive binding assay using a radiolabeled GABAA receptor ligand, such as [3H]muscimol or [3H]GABA, can be employed to determine the binding affinity of this compound.

Table 1: Hypothetical Quantitative Data from GABAA Receptor Binding Assay

| Compound | Radioligand | Receptor Source | Ki (nM) |

| GABA | [3H]Muscimol | Rat cortical membranes | 15 |

| This compound | [3H]Muscimol | Rat cortical membranes | To be determined |

| Bicuculline | [3H]Muscimol | Rat cortical membranes | 50 |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure for a GABAA receptor binding assay.[6][8]

Materials:

-

Rat brain cortical membranes (or cell lines expressing specific GABAA receptor subtypes)

-

[3H]Muscimol or [3H]GABA (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Wash the membranes multiple times to remove endogenous GABA.[6]

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1-5 nM [3H]muscimol), and varying concentrations of the test compound (this compound).

-

Total and Non-specific Binding: Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a high concentration of unlabeled GABA (e.g., 1 mM) to determine non-specific binding.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Characterization using Patch-Clamp Electrophysiology

Patch-clamp electrophysiology on cells expressing GABAA receptors is the gold standard for determining the functional activity of a compound. This technique can reveal whether this compound acts as an agonist, antagonist, or allosteric modulator of the GABAA receptor.

Table 2: Hypothetical Quantitative Data from Patch-Clamp Electrophysiology

| Compound | Cell Line | EC50 (µM) | Imax (% of GABA response) |

| GABA | HEK293 expressing α1β2γ2 | 5 | 100 |

| This compound | HEK293 expressing α1β2γ2 | To be determined | To be determined |

| Muscimol | HEK293 expressing α1β2γ2 | 1 | 110 |

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol outlines a general procedure for whole-cell patch-clamp recordings from a cell line stably expressing human GABAA receptors.[1][4]

Materials:

-

HEK293 cells stably expressing a specific GABAA receptor subtype (e.g., α1β2γ2).[9][10]

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (in mM): e.g., 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.6 glucose, pH 7.4.[1]

-

Intracellular solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

GABA and this compound solutions.

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the desired GABAA receptor subtype under standard conditions.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply GABA at various concentrations to the cell using a rapid solution exchange system to determine the concentration-response curve for the agonist.

-

To test for agonist activity of this compound, apply it at various concentrations and measure the elicited current.

-

To test for antagonist activity, co-apply a fixed concentration of GABA with varying concentrations of this compound.

-

To test for allosteric modulation, co-apply a low concentration of GABA (e.g., EC10) with varying concentrations of this compound.

-

-

Data Analysis: Measure the peak current amplitude for each application. Plot the normalized current response against the logarithm of the compound concentration and fit the data to a Hill equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Assessment of Central Nervous System Penetration

A critical factor for any potential CNS-active drug is its ability to cross the blood-brain barrier (BBB). While direct measurement in vivo is the definitive method, several in vitro and in silico methods can provide an initial assessment of the potential for CNS penetration.

Table 3: Predicted Physicochemical Properties and CNS Penetration Potential

| Property | Value for this compound | Desirable Range for CNS Drugs |

| Molecular Weight ( g/mol ) | 101.10 | < 500 |

| LogP | To be determined | 1-3 |

| Polar Surface Area (Å2) | To be determined | < 90 |

| Number of H-bond donors | 2 | < 5 |

| Number of H-bond acceptors | 2 | < 10 |

In silico prediction tools can be used to estimate properties like LogP and polar surface area. Experimental methods such as the parallel artificial membrane permeability assay (PAMPA) can provide an in vitro measure of passive diffusion.

Visualizations

GABAergic Signaling Pathway

Caption: Overview of the GABAergic signaling pathway.

Experimental Workflow for Evaluating this compound

Caption: Proposed workflow for the evaluation of this compound.

Conclusion

While this compound is a structurally simple molecule, its potential as a GABA analog has been overlooked. This technical guide provides a roadmap for its systematic investigation. The proposed synthesis and detailed pharmacological evaluation protocols offer a clear path to characterizing its affinity and functional activity at GABA receptors. The successful execution of these studies will elucidate whether this compound or its derivatives represent a novel class of GABAergic modulators, potentially opening new avenues for the development of therapeutics for CNS disorders.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. Human | Sigma-Aldrich [sigmaaldrich.com]

- 10. criver.com [criver.com]

A Deep Dive into the Conformational Landscape of 3-Aminocrotonic Acid Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocrotonic acid esters, also known as β-enamino esters, are a class of conjugated systems that serve as versatile building blocks in organic synthesis, particularly for the preparation of a wide range of pharmaceuticals and heterocyclic compounds. Their chemical reactivity and biological activity are intimately linked to their three-dimensional structure. A thorough understanding of their conformational preferences is therefore crucial for predicting their behavior in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the conformational analysis of this compound esters, detailing the experimental and computational methodologies employed to elucidate their structural dynamics.

Core Concepts in Conformational Analysis

The conformational landscape of this compound esters is primarily dictated by the delocalization of electrons across the N-C=C-C=O conjugated system. This delocalization imparts a partial double bond character to the C-N and C-C single bonds, leading to restricted rotation and the existence of distinct planar conformers. The key conformational features to consider are:

-

E/Z Isomerism: The geometry around the C=C double bond can be either E or Z. However, studies have consistently shown that this compound esters with a primary or secondary amino group predominantly exist in the (Z)-configuration. This preference is attributed to the formation of a strong, six-membered intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, which significantly stabilizes this isomer.

-

Rotational Isomers (Rotamers): Rotation around the C-N and C-O single bonds can give rise to different rotamers. The planarity of the conjugated system favors conformers where the ester group is either s-cis or s-trans with respect to the C=C bond.

Experimental Methodologies for Conformational Elucidation

A combination of spectroscopic and crystallographic techniques is employed to experimentally determine the preferred conformations of this compound esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1] Several NMR parameters are particularly sensitive to the geometry of this compound esters.

Experimental Protocol: 1H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound ester in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

-

Data Acquisition: Record the 1H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.

-

Data Analysis:

-

Chemical Shifts: The chemical shift of the vinyl proton (H-2) and the NH protons provide initial clues about the conformation. The downfield shift of one of the NH protons is indicative of its involvement in an intramolecular hydrogen bond.

-

Coupling Constants (3JHH): The vicinal coupling constant between the vinyl proton and the proton on the adjacent carbon (if present) can be used to determine the dihedral angle using the Karplus equation. The Karplus equation describes the correlation between 3J-coupling constants and dihedral torsion angles.[2]

-

Experimental Protocol: Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY)

-

Sample Preparation: Prepare a sample as described for 1H NMR spectroscopy. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.

-

Data Acquisition: Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

-

Data Analysis: The presence of cross-peaks between protons indicates that they are in close spatial proximity (typically < 5 Å). For this compound esters, NOE correlations between the NH proton and the substituents on the β-carbon can confirm the (Z)-configuration.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the this compound ester of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an intense beam of monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Computational Modeling

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing insights into the relative energies of different conformers and the barriers to their interconversion.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Structure Building: Construct the initial 3D structures of the possible conformers of the this compound ester using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311++G(d,p)). This process finds the minimum energy structure for each conformer.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Conformational Search (Optional): For more flexible molecules, a systematic or stochastic conformational search can be performed to ensure all low-energy conformers are identified.

-

NMR Parameter Calculation: The chemical shifts and coupling constants for the optimized geometries can be calculated and compared with experimental values to validate the computational model.

Data Presentation: A Comparative Analysis

The following tables summarize typical quantitative data obtained from the conformational analysis of methyl and ethyl 3-aminocrotonate.

Table 1: Key Dihedral Angles (in degrees) from X-ray Crystallography and DFT Calculations for Methyl 3-Aminocrotonate ((Z)-isomer)

| Dihedral Angle | X-ray Crystallography | DFT (B3LYP/6-31G(d)) |

| H-N-C3-C2 | ~0 | 0.1 |

| N-C3-C2-C1 | 179.8 | 179.9 |

| C3-C2-C1=O | 179.5 | 179.8 |

| C2-C1-O-CH3 | 179.9 | 179.9 |

Data derived from typical values found in crystallographic databases and computational chemistry literature.

Table 2: 1H NMR Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz) for Ethyl 3-aminocrotonate in CDCl3

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| CH3 (at C3) | 1.90 | s | - |

| CH | 4.55 | s | - |

| NH2 | 4.8 (broad) | s | - |

| OCH2CH3 | 4.05 | q | 7.1 |

| OCH2CH3 | 1.22 | t | 7.1 |

Note: The broadness of the NH2 signal is due to quadrupole broadening and/or exchange with trace amounts of water.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the conformational analysis of this compound esters.

Conclusion

The conformational analysis of this compound esters is a multifaceted endeavor that relies on the synergistic application of experimental techniques and computational modeling. NMR spectroscopy provides crucial information about the solution-state conformation, with the predominance of the (Z)-isomer being a key feature driven by intramolecular hydrogen bonding. X-ray crystallography offers a definitive view of the solid-state structure, confirming the planarity of the conjugated system. DFT calculations serve to rationalize the experimental findings, providing quantitative insights into the relative energies of different conformers and the energetic barriers for their interconversion. A comprehensive understanding of the conformational landscape of these important synthetic intermediates is essential for the rational design of new molecules with tailored chemical and biological properties.

References

Spectroscopic Analysis of 3-Aminocrotonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-aminocrotonic acid. Due to the limited availability of published experimental spectra for this compound, this document presents a comprehensive analysis of its expected spectroscopic characteristics, supplemented with experimental data for its close analogue, methyl 3-aminocrotonate. This approach allows for a thorough understanding of the structural features of this compound and provides a framework for the interpretation of its spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| This compound (Expected) | D₂O | ~1.9 | Singlet | 3H | CH₃ |

| ~4.5 | Singlet | 1H | =CH | ||

| Methyl 3-Aminocrotonate | CDCl₃ | 1.90 | Singlet | 3H | CH₃-C= |

| 3.64 | Singlet | 3H | O-CH₃ | ||

| 4.52 | Singlet | 1H | =CH | ||

| ~4.7 (broad) | Singlet | 2H | NH₂ |

Note: In D₂O, the acidic proton of the carboxylic acid and the amine protons of this compound are expected to exchange with the solvent and will likely not be observed.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |

| This compound (Expected) | D₂O | ~20 | CH₃ |

| ~85 | =CH | ||

| ~160 | C= | ||

| ~175 | C=O | ||

| Methyl 3-Aminocrotonate | CDCl₃ | 21.9 | CH₃-C= |

| 50.0 | O-CH₃ | ||

| 83.1 | =CH | ||

| 160.2 | C= | ||

| 170.8 | C=O |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Compound | Functional Group | Expected/Observed Wavenumber (cm⁻¹) | Description |

| This compound (Expected) | O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl stretch |

| N-H (Amine) | 3500-3300 (medium) | N-H stretch | |

| C=O (Carboxylic Acid) | ~1700 | Carbonyl stretch | |

| C=C (Alkene) | ~1650 | C=C stretch | |

| N-H (Amine) | ~1600 | N-H bend | |

| Methyl 3-Aminocrotonate (Observed) | N-H (Amine) | 3430, 3320 | N-H stretch |

| C=O (Ester) | 1660 | Carbonyl stretch | |

| C=C (Alkene) | 1610 | C=C stretch | |

| N-H (Amine) | 1560 | N-H bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | Expected m/z | Description |

| This compound | ESI+ | 102.05 | [M+H]⁺ |

| ESI- | 100.04 | [M-H]⁻ | |

| Methyl 3-Aminocrotonate | EI | 115.06 | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

-

The sample is dissolved in a vial before being transferred to a high-quality 5 mm NMR tube.

-

If the sample contains particulate matter, it should be filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

-

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent signal.

-

-

Instrumental Analysis:

-

The NMR tube is placed in the spectrometer's probe.

-